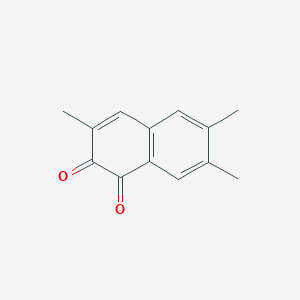

3,6,7-Trimethylnaphthalene-1,2-dione

Description

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

3,6,7-trimethylnaphthalene-1,2-dione |

InChI |

InChI=1S/C13H12O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6H,1-3H3 |

InChI Key |

CFFIUMWXPHMNSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6,7 Trimethylnaphthalene 1,2 Dione and Analogous Systems

Enzymatic Synthesis Approaches

The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. orgsyn.org For the synthesis of complex molecules like 3,6,7-trimethylnaphthalene-1,2-dione, biocatalysis presents promising avenues.

Laccase-Mediated Reaction Pathways

Laccases (benzenediol:dioxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidases that are gaining traction as powerful tools in green chemistry. orgsyn.orgnih.gov These enzymes catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic substrates, using only atmospheric oxygen as the oxidant and producing water as the sole byproduct. nih.gov

The primary mechanism involves the oxidation of phenolic substrates to generate reactive quinonoid intermediates. nih.gov These intermediates can then undergo further reactions, including coupling with other molecules, to yield a variety of valuable compounds. nih.gov While direct laccase-mediated synthesis of this compound from its corresponding naphthalene (B1677914) precursor has not been explicitly detailed in the literature, a plausible pathway can be envisioned starting from a suitably substituted 1,2-dihydroxynaphthalene. The laccase would facilitate the oxidation of the catechol moiety to the target ortho-quinone.

Laccases have been successfully employed in the synthesis of various substituted 1,4-naphthoquinones, demonstrating their potential for this class of compounds. researchgate.net For substrates with high redox potentials or those that are sterically hindered, a laccase-mediator system (LMS) can be employed, where a small molecule is first oxidized by the laccase and then acts as the direct oxidant for the target substrate. orgsyn.org

Bio-Inspired Diels-Alder Cycloadditions in Naphthoquinone Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings, is a fundamental transformation in organic synthesis. copernicus.org Nature also employs this reaction in the biosynthesis of numerous complex natural products, and enzymes that catalyze this reaction are termed Diels-Alderases. copernicus.orgscbt.com

A bio-inspired approach to the naphthalene core of the target molecule could involve a Diels-Alder reaction. For instance, the reaction between a suitably substituted diene and a dienophile could construct the foundational carbocyclic scaffold. nist.gov While specific enzymatic Diels-Alder reactions leading directly to trimethyl-substituted naphthalenes are not common, the general principle is a key strategy in the synthesis of polycyclic systems. copernicus.orgrsc.org Often, these reactions are part of a cascade where the Diels-Alder adduct is further modified by other enzymes to yield the final product. Laccases can also play a role in this context by generating a reactive quinone in situ, which then serves as a dienophile in a subsequent Diels-Alder reaction. nih.govresearchgate.net

Enzymatic Oxidation and Cyclization Sequences

A highly promising enzymatic route to naphthalene-1,2-diones proceeds via the action of naphthalene dioxygenase (NDO). nih.govnih.gov NDO is a multicomponent enzyme system that catalyzes the stereospecific dioxygenation of aromatic hydrocarbons. ethz.ch For naphthalene, NDO catalyzes the addition of both atoms of molecular oxygen to the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, commonly known as a cis-dihydrodiol. nih.govethz.ch

This enzymatic transformation is significant because it directly installs the required 1,2-dioxygen functionality. This cis-dihydrodiol is a direct precursor to the corresponding 1,2-dione. Subsequent dehydrogenation, which can be achieved either through the action of other non-specific dehydrogenases present in the microbial host or by a separate chemical oxidation step, yields the final naphthalene-1,2-dione. nih.govresearchgate.net Naphthalene dioxygenase has been shown to act on a variety of substituted naphthalenes, suggesting that 1,6,7-trimethylnaphthalene (B47812) could be a viable substrate for producing the corresponding cis-dihydrodiol, a key intermediate for this compound. nih.gov

Table 1: Reactions Catalyzed by Naphthalene 1,2-Dioxygenase (NDO)

| Substrate | Product(s) | Reaction Type |

|---|---|---|

| Naphthalene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | Dioxygenation |

| Acenaphthene | 1-Acenaphthenol, cis/trans-Acenaphthene-1,2-diols | Monooxygenation & Dioxygenation |

| Acenaphthylene | cis-Acenaphthene-1,2-diol | Dioxygenation |

| Fluorene | 9-Fluorenol | Monooxygenation |

| Anthracene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydroanthracene | Dioxygenation |

| Ethylbenzene | (S)-1-Phenethyl alcohol | Monooxygenation |

This table presents a selection of reactions catalyzed by NDO, illustrating its versatility. Data sourced from nih.govethz.ch.

Classical Organic Synthesis Routes to Naphthalene-1,2-diones

While enzymatic methods offer elegance and sustainability, classical organic synthesis remains a robust and versatile approach for accessing a wide range of chemical structures, including naphthalene-1,2-diones.

Oxidation Strategies for Naphthalene Precursors

The direct oxidation of naphthalene and its derivatives is a common strategy for the synthesis of naphthoquinones. However, the regiochemical outcome of this oxidation is highly dependent on the oxidant and the substitution pattern of the naphthalene ring.

The synthesis of naphthalene-1,2-diones via direct oxidation of the corresponding naphthalene is challenging, as oxidation often preferentially yields the more thermodynamically stable 1,4-naphthoquinones. However, specific reagents and strategies can favor the formation of the 1,2-dione isomer.

A prominent method for the selective oxidation of phenols to ortho-quinones is the Teuber reaction , which employs Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO). wikipedia.orgsciencemadness.org This stable radical selectively oxidizes phenols, particularly those with a free para-position, to the corresponding ortho-benzoquinones. orgsyn.orgsciencemadness.org Therefore, a plausible synthetic route to this compound would involve the initial synthesis of 3,6,7-trimethyl-2-naphthol, followed by oxidation with Fremy's salt.

Other oxidizing agents can also be employed, although control of regioselectivity remains a key challenge. The choice of oxidant is critical and must be carefully selected based on the specific substitution pattern of the naphthalene precursor. For instance, the oxidation of acenaphthene-1,2-diols, which can be formed enzymatically, to 1,2-acenaphthoquinone has been demonstrated. nih.govresearchgate.net This highlights a chemoenzymatic strategy where an enzyme first creates the diol precursor, which is then chemically oxidized to the dione (B5365651).

Table 2: Selected Oxidation Reactions for Naphthoquinone Synthesis

| Precursor | Oxidizing Agent | Product Type |

|---|---|---|

| Naphthols | Fremy's Salt | Naphthalene-1,2-diones (o-quinones) |

| Naphthalenes | Chromic Acid | Naphthalene-1,4-diones (p-quinones) |

| Naphthalenes | Naphthalene Dioxygenase / Dehydrogenase | Naphthalene-1,2-diones (via cis-dihydrodiol) |

| 2-Amino-1-naphthols | Ferric Chloride | Naphthalene-1,2-quinones |

This table summarizes various oxidation strategies for producing naphthoquinones. The product outcome is highly dependent on the starting material and the reagent used.

Reagents and Catalysts in Dione Formation (e.g., IBX-promoted oxidation)

The final or penultimate step in the synthesis of a naphthalene-1,2-dione is often the oxidation of a suitable precursor, such as a dihydroxynaphthalene, a naphthol, or a tetralone. The choice of oxidant is critical to avoid over-oxidation or undesired side reactions.

Hypervalent Iodine Reagents: 2-Iodoxybenzoic acid (IBX) is a mild and highly selective hypervalent iodine oxidant capable of converting alcohols to aldehydes and ketones, often without affecting other sensitive functional groups. chem-station.comorganic-chemistry.org While its poor solubility in many organic solvents (except DMSO) can be a limitation, its use in solvent-free ball milling conditions has been shown to be effective. rsc.org IBX is particularly useful for oxidizing 1,2-diols to α-dicarbonyls without cleavage of the carbon-carbon bond. chem-station.com An efficient method for creating diones involves the direct oxidation of a decalindiol with IBX. mdpi.com In the context of forming the 1,2-dione on a pre-formed naphthalene ring, IBX can oxidize a 1,2-dihydroxynaphthalene or, more directly, an appropriate tetralone precursor.

Selenium Dioxide: Another powerful reagent for this transformation is selenium dioxide (SeO₂). SeO₂ is particularly effective for the oxidation of α-methylene ketones to α-diketones. This approach was successfully employed in the first total synthesis of Mansonone G, a complex sesquiterpenoid o-naphthaquinone structurally related to this compound. iisc.ac.in In this synthesis, the key hydroxytetralone intermediate was oxidized directly to the final hydroxy-o-naphthaquinone product using SeO₂. iisc.ac.in This transformation highlights the utility of selenium dioxide in installing the o-quinone moiety on a partially saturated ring system, which then aromatizes.

| Oxidant | Precursor Type | Product | Key Features |

| 2-Iodoxybenzoic acid (IBX) | Decalindiol | Diketone | Mild conditions, avoids C-C bond cleavage. chem-station.commdpi.com |

| **Selenium Dioxide (SeO₂) ** | α-Methylene Ketone (Tetralone) | α-Diketone (o-quinone) | Effective for α-keto oxidation. iisc.ac.in |

| Fremy's Salt | Phenol (B47542) / Naphthol | o-Quinone | Direct oxidation of phenolic hydroxyl groups. iisc.ac.in |

Cycloaddition and Annulation Reactions for Naphthalene Ring Construction

Building the core bicyclic naphthalene structure with the desired substitution pattern is a foundational aspect of the synthesis. Cycloaddition and annulation reactions are among the most powerful methods for this purpose.

The Diels-Alder reaction, a [4+2] cycloaddition, is a highly convergent and stereospecific method for forming six-membered rings. libretexts.orglibretexts.org A common strategy for constructing the naphthalene skeleton involves the reaction of a benzoquinone (as the dienophile) with a conjugated diene. The resulting bicyclic adduct can then be aromatized to the corresponding naphthalene.

For a target like this compound, a plausible Diels-Alder approach would involve the reaction between methyl-p-benzoquinone and 2,3-dimethyl-1,3-butadiene (B165502) . This reaction would form the key C-C bonds and establish the required substitution pattern in a single step. The initial adduct, a substituted tetrahydro-anthraquinone, can then be subjected to dehydrogenation/aromatization to yield the naphthalene core. A well-documented analogous reaction is the cycloaddition of 1,4-naphthoquinone (B94277) with 2,3-dimethylbutadiene to yield a derivative of anthraquinone, demonstrating the feasibility of this approach. chegg.com

Table 2: Representative Diels-Alder Reactions for Naphthalene Synthesis

| Diene | Dienophile | Adduct Type | Reference |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Substituted Cyclohexene (B86901) Anhydride | atc.io |

| 2,3-Dimethylbutadiene | 1,4-Naphthoquinone | Tetrahydro-anthracenedione | chegg.com |

Intramolecular cyclization reactions provide an alternative and powerful route to the naphthalene ring system, where a single precursor molecule containing all the necessary atoms is induced to form the bicyclic structure. A notable example is the acid-catalyzed cyclization of an unsaturated side chain onto a pre-existing ring.

The synthesis of 3-methyl-5,6,7,8-tetrahydro-1-naphthol, a key precursor analog, was achieved through the cyclization of ethyl γ-(Δ¹-cyclohexenyl)-β-methyl-β-hydroxybutyrate. acs.orgacs.org After dehydration and hydrolysis to form the corresponding dienic acid, treatment with phosphorus pentoxide induced an intramolecular acylation onto the cyclohexene ring, followed by aromatization to yield the tetrahydronaphthol. acs.org This strategy demonstrates how a carefully designed acyclic or monocyclic precursor can be efficiently converted into the desired bicyclic naphthalene framework.

Dehydrogenation and Aromatization Processes

Many synthetic routes, particularly those involving cycloaddition or cyclization, initially produce partially saturated ring systems like tetralins (tetrahydronaphthalenes) or dihydronaphthalenes. The final step is often a dehydrogenation reaction to achieve the fully aromatic naphthalene system.

Various reagents can accomplish this aromatization. A classic method involves heating the precursor, such as a tetralone, with elemental sulfur at high temperatures, which effectively removes hydrogen to yield the corresponding naphthol with the evolution of hydrogen sulfide (B99878) gas. prepchem.com A more common and milder laboratory method involves catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. chemicalbook.com This method is frequently used in multi-step syntheses to convert tetralin or dihydronaphthalene intermediates into the final aromatic product. chemicalbook.com For instance, the dehydrogenation of 3-methyl-5,6,7,8-tetrahydro-1-naphthol to 3-methyl-1-naphthol (B78839) confirms the successful formation of the naphthalene skeleton. acs.org

Multistep Chemical Syntheses from Simpler Precursors

The assembly of a complex molecule like this compound from simple, commercially available starting materials requires a robust multi-step synthetic sequence. nih.govresearchgate.networktribe.com While a direct synthesis of the target compound is not prominently documented, the total synthesis of the structurally analogous natural product Mansonone G provides a clear and effective blueprint. iisc.ac.in

The synthesis of Mansonone G started from 3-methoxycadalene, a substituted naphthalene. iisc.ac.in This precursor was first converted to a tetralone intermediate via chromic acid oxidation. This tetralone possesses the necessary carbon skeleton and a crucial ketone functionality. The pivotal step was the subsequent oxidation of this hydroxytetralone with selenium dioxide, which successfully formed the o-quinone moiety and led to the final natural product. iisc.ac.in A similar strategy could be envisioned for this compound, starting from a corresponding 3,6,7-trimethylnaphthalene precursor, converting it to a tetralone, and then performing a final oxidation to install the 1,2-dione.

An alternative multi-step approach is exemplified by the synthesis of 1,4,6-trimethylnaphthalene, an isomer of the target backbone. chemicalbook.com This synthesis began with 3-methyl-4-(2,5-xylyl)butyric acid, which underwent an intramolecular Friedel-Crafts acylation using polyphosphoric acid to form a tetralone. The ketone was then removed via hydrogenation (Clemmensen or Wolff-Kishner reduction), and the resulting trimethyl-tetralin was aromatized using a Pd/C catalyst to afford the final trimethylnaphthalene product. chemicalbook.com

Synthesis of Key Precursors and Intermediates

The success of any multi-step synthesis hinges on the efficient preparation of key precursors and intermediates. For the various routes discussed, several key starting materials are required.

Dienes for Diels-Alder: The diene 2,3-dimethyl-1,3-butadiene, a potential precursor for a Diels-Alder synthesis, can be prepared via the acid-catalyzed dehydration of 2,3-dimethylbutane-2,3-diol (pinacol). atc.io

Tetralone Intermediates: As seen in multiple synthetic strategies, tetralones are versatile intermediates. iisc.ac.inprepchem.comchemicalbook.com Their synthesis is often achieved via intramolecular Friedel-Crafts acylation of a suitable γ-arylbutyric acid. For example, 3-methyl-4-(2,5-xylyl)butyric acid cyclizes to form 1,2,3,4-tetrahydro-2,5,8-trimethyl-1-naphthalenone. chemicalbook.com

Tetrahydronaphthols: These compounds are also crucial intermediates, which can be either dehydrogenated to naphthols or oxidized to tetralones. The synthesis of 3-methyl-5,6,7,8-tetrahydro-1-naphthol from cyclohexenyl acetone (B3395972) demonstrates a practical route to this class of intermediates. acs.orgacs.org

The synthesis of these precursors often involves well-established chemical transformations, providing a reliable foundation upon which the more complex steps of ring formation and functionalization can be built.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4,6-Trimethylnaphthalene |

| 1,4-Naphthoquinone |

| 2,3-Dimethyl-1,3-butadiene |

| 2,3-Dimethylbutane-2,3-diol (Pinacol) |

| 2-Iodoxybenzoic acid (IBX) |

| 3-Methyl-1-naphthol |

| 3-Methyl-4-(2,5-xylyl)butyric acid |

| 3-Methyl-5,6,7,8-tetrahydro-1-naphthol |

| 3-Methoxycadalene |

| 6-Methoxy-1-tetralone |

| Cyclohexenyl acetone |

| Ethyl γ-(Δ¹-cyclohexenyl)-β-methyl-β-hydroxybutyrate |

| Maleic Anhydride |

| Mansonone G |

| Methyl-p-benzoquinone |

| Palladium on carbon (Pd/C) |

| Phosphorus pentoxide |

| Polyphosphoric acid |

| Selenium dioxide |

| Sulfur |

Preparation of Substituted Catechols and Benzenediols

Substituted catechols (1,2-dihydroxybenzenes) and other benzenediols are vital precursors in the synthesis of various aromatic compounds, including naphthalenediones. The substitution pattern on the benzene (B151609) ring is critical as it dictates the final arrangement of substituents on the naphthalene product.

Industrially, catechol itself is primarily produced through the hydroxylation of phenol with hydrogen peroxide. wikipedia.org This method can be adapted for producing substituted catechols by using substituted phenols as starting materials. Another classical method is the Dakin oxidation, where a salicylaldehyde (B1680747) derivative is treated with hydrogen peroxide in base to yield a catechol. wikipedia.org The hydrolysis of 2-substituted phenols, particularly 2-chlorophenols, with hot aqueous alkali solutions also affords catechols. wikipedia.org Furthermore, the demethylation of guaiacol (B22219) (2-methoxyphenol) and its derivatives using reagents like hydroiodic acid is a common laboratory-scale synthesis. wikipedia.org

In the context of synthesizing more complex structures like naphthalenediones, dihydroxynaphthalenes can also be considered advanced benzenediol systems. For instance, a high-yield route to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione starts from the commercially available 1,5-dihydroxynaphthalene, a key benzenediol isomer. mdpi.comnih.govresearchgate.net

The following table summarizes various methods for the preparation of these foundational building blocks.

| Method | Starting Material | Reagents | Product Type | Reference |

| Hydroxylation | Phenol | Hydrogen Peroxide | Catechol | wikipedia.org |

| Dakin Oxidation | Salicylaldehyde | Hydrogen Peroxide, Base | Catechol | wikipedia.org |

| Hydrolysis | 2-Chlorophenol | Aqueous Alkali | Catechol | wikipedia.org |

| Demethylation | Guaiacol | Hydroiodic Acid (HI) | Catechol | wikipedia.org |

| Microbial Synthesis | Glucose | E. coli Strains | Catechol | researchgate.net |

These methods provide access to a range of substituted catechols and benzenediols that can be strategically chosen as precursors for the synthesis of target molecules like this compound.

Synthesis of Conjugated Dienes for Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone in the synthesis of six-membered rings and is widely used for constructing polycyclic aromatic compounds. mdpi.comiitk.ac.inresearchgate.net This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. libretexts.org For the synthesis of trimethyl-substituted naphthalenediones, the reaction would typically involve a substituted conjugated diene reacting with a substituted benzoquinone as the dienophile.

The synthesis of the required conjugated dienes can be achieved through several established methods. Elimination reactions, such as the dehydrohalogenation of organohalides or the dehydration of alcohols, are common and effective strategies. libretexts.org For example, reacting an appropriate alkyl dihalide with a strong, bulky base like potassium tert-butoxide can preferentially form the conjugated system. libretexts.orgyoutube.com

More advanced and stereoselective methods often employ transition metal-catalyzed cross-coupling reactions. Techniques such as the Stille and Negishi couplings allow for the precise construction of complex dienes from vinyl halides or triflates and organostannane or organozinc reagents, respectively. mdpi.comnih.gov These methods are valued for their high stereocontrol and compatibility with a wide array of functional groups. nih.gov

A plausible pathway to this compound would involve a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and 5-methyl-1,4-benzoquinone. The resulting cycloadduct would then undergo oxidation or aromatization to yield the naphthalene core, followed by further functional group manipulation to produce the final 1,2-dione. The synthesis of an analogous compound, 4,6,7-trimethylnaphthalene-1,2-dione, has been reported via a Diels-Alder reaction involving a benzoquinone intermediate, underscoring the viability of this approach.

Below is a table detailing common synthetic routes to conjugated dienes.

| Method | Starting Material | Reagents/Catalyst | Key Features | Reference |

| Dehydrohalogenation | Alkyl Dihalide | Strong Base (e.g., KOtBu) | Classic, cost-effective method. | libretexts.orgyoutube.com |

| Dehydration | Diol | Acid Catalyst | Elimination of water to form double bonds. | libretexts.org |

| Stille Coupling | Vinyl Halide/Triflate + Organostannane | Palladium Catalyst (e.g., Pd(PPh3)4) | High stereospecificity. | mdpi.com |

| Negishi Coupling | Vinyl Halide + Organozinc | Nickel or Palladium Catalyst | Tolerates sensitive functional groups. | nih.gov |

| RCEYM Reaction | Enyne | Ruthenium Catalyst | Ring-closing enyne metathesis for cyclic dienes. | mdpi.com |

The selection of the synthetic method for the conjugated diene depends on the required substitution pattern, stereochemistry, and the scale of the reaction. The versatility of these methods provides robust pathways to the specific diene precursors needed for the targeted synthesis of this compound and its analogues.

Mechanistic Investigations and Reactivity Profiles of 3,6,7 Trimethylnaphthalene 1,2 Dione

Cycloaddition Chemistry

No specific studies on the cycloaddition chemistry of 3,6,7-Trimethylnaphthalene-1,2-dione have been identified. Research on other substituted naphthoquinones suggests that these compounds can participate in various cycloaddition reactions, acting as dienophiles or heterodienes. The electronic and steric effects of the substituents play a crucial role in determining the reactivity and selectivity of these reactions. However, without specific studies on the 3,6,7-trimethyl isomer, any discussion would be purely speculative.

There is no available data on the Diels-Alder reactivity of this compound with specific dienophiles or enophiles.

Information regarding the thermal cycloaddition pathways and kinetic data for this compound is absent from the current scientific literature.

Specific photochemical cycloaddition mechanisms for this compound have not been reported. Studies on other naphthoquinones indicate the possibility of [2+2] photocycloadditions, but this has not been confirmed for the title compound.

Without experimental data on its cycloaddition reactions, the regioselectivity and stereoselectivity of this compound remain uncharacterized.

While it is well-established that the position and number of methyl groups on the naphthalene (B1677914) ring influence the electronic properties and steric hindrance of the quinone system, thereby affecting cycloaddition outcomes, no studies have specifically investigated these effects for the 3,6,7-trimethyl substitution pattern.

Oxidation-Reduction Properties

Detailed electrochemical studies to determine the oxidation-reduction properties of this compound are not available. The redox potential of naphthoquinones is a key characteristic, influencing their chemical and biological activity. This potential is known to be sensitive to the nature and position of substituents on the aromatic ring system. However, specific values and mechanistic details for the reduction and oxidation of this compound have not been documented.

Redox Characteristics of the Naphthalene-1,2-dione Moiety

The naphthalene-1,2-dione moiety is the central actor in the redox chemistry of this compound. This ortho-quinone system is characterized by its ability to undergo reversible two-electron reduction to the corresponding catechol, 3,6,7-trimethylnaphthalene-1,2-diol. This process proceeds through a semiquinone radical anion intermediate. The redox potential of this transformation is a key parameter governing its reactivity.

The presence of three electron-donating methyl groups on the naphthalene ring system is expected to influence the redox potential. Generally, electron-donating groups decrease the redox potential, making the quinone easier to reduce. Therefore, this compound is anticipated to have a more negative reduction potential compared to the unsubstituted naphthalene-1,2-dione. The precise value, however, would be dependent on the specific positions of these methyl groups and their combined electronic and steric effects.

| Compound | Illustrative Reduction Potential (V vs. SCE) | Effect of Substituents |

| Naphthalene-1,2-dione | ca. -0.1 to -0.2 | Baseline for comparison. |

| This compound | < -0.2 (Estimated) | Electron-donating methyl groups are expected to lower the reduction potential. |

| Electron-withdrawing substituted Naphthalene-1,2-dione | > -0.1 (Estimated) | Electron-withdrawing groups would increase the reduction potential. |

| Table 1: Illustrative Redox Potentials of Naphthalene-1,2-dione and a Substituted Derivative. Note: These are estimated values for illustrative purposes, as direct experimental data for this compound is not available. |

Reactions with Reducing Agents and Oxidants

The redox characteristics of this compound dictate its reactions with reducing and oxidizing agents.

With reducing agents , such as sodium dithionite (B78146) or sodium borohydride, this compound is expected to be readily reduced to its corresponding hydroquinone (B1673460) (catechol), 3,6,7-trimethylnaphthalene-1,2-diol. This reaction is a hallmark of quinone chemistry. The reaction with milder reducing agents, like ascorbic acid, would also likely yield the hydroquinone, though potentially at a slower rate.

Conversely, the hydroquinone form, 3,6,7-trimethylnaphthalene-1,2-diol, would be susceptible to oxidation back to the parent quinone. Common oxidizing agents like ferric chloride, silver oxide, or even atmospheric oxygen (particularly under basic conditions) would facilitate this transformation. The stability of the hydroquinone is a critical factor in these reactions.

Nucleophilic and Electrophilic Reactions

Reactivity at Carbonyl Centers

The carbonyl carbons of the 1,2-dione are electrophilic centers and are susceptible to nucleophilic attack . Due to the asymmetry of the substitution pattern in this compound, the two carbonyl carbons (C1 and C2) are not electronically equivalent. The methyl group at the 3-position will exert a steric and electronic effect, potentially influencing the regioselectivity of nucleophilic attack.

Common nucleophiles that are expected to react with this compound include:

Thiols: Compounds like glutathione (B108866) or cysteine are known to react with ortho-quinones to form stable adducts. nih.govtmc.edu

Amines: Primary and secondary amines can also add to the quinone system.

Cyanide: The addition of cyanide is a classic reaction of quinones.

The initial addition product may undergo further reactions, such as tautomerization or oxidation.

Substitution Reactions on the Aromatic Ring System

Electrophilic aromatic substitution on the this compound ring is also a possibility. The existing methyl groups are activating and ortho-, para-directing. However, the dione (B5365651) functionality is strongly deactivating. Therefore, the positions available for substitution would be on the benzene (B151609) ring bearing the 6- and 7-methyl groups. The likely positions for electrophilic attack would be the C5 and C8 positions, guided by the directing effects of the methyl groups. libretexts.orgacs.org It is important to note that harsh electrophilic substitution conditions might lead to degradation of the quinone moiety.

Photochemical and Thermal Rearrangements

Light-Induced Chemical Transformations

The photochemistry of ortho-quinones is a rich and complex field. researchgate.net Upon absorption of light, this compound would be promoted to an excited state. From this excited state, several reaction pathways are possible:

Intramolecular Rearrangements: Ortho-quinones are known to undergo photochemical rearrangements. For instance, they can rearrange to form lactones or other ring-contracted products. The specific outcome for this compound would depend on the reaction conditions and the substitution pattern.

Photoreduction: In the presence of a suitable hydrogen donor, the excited quinone can be reduced to the semiquinone radical, initiating further radical chemistry.

Cycloaddition Reactions: Photoexcited quinones can participate in cycloaddition reactions with alkenes.

It is important to emphasize that without specific experimental data, these are postulated reaction pathways based on the known behavior of similar ortho-quinone systems. uga.edu

Heat-Induced Structural Reorganizations

In the absence of experimental data for this compound, predictions regarding its behavior upon heating can be extrapolated from the known thermal reactions of other quinones and aromatic systems. It is plausible that, under thermal stress, the compound could undergo several transformations. One possibility is decarbonylation, a common reaction for 1,2-diones, which would lead to the formation of a highly reactive cyclopentadienone intermediate that could subsequently dimerize or react with other species present.

Another potential pathway involves intramolecular rearrangements. The methyl groups on the naphthalene ring could, under sufficiently high temperatures, undergo migration, leading to a mixture of isomeric trimethylnaphthalene-1,2-diones. Furthermore, if subjected to pyrolysis conditions, more extensive fragmentation and rearrangement could occur, potentially leading to the formation of various polycyclic aromatic hydrocarbons (PAHs). The specific products would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of a solvent or catalyst.

Derivatization and Functionalization Strategies

The reactivity of the 1,2-dione moiety offers a rich platform for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Introduction of Heteroatoms and Carbon-Based Functional Groups

The electrophilic nature of the carbonyl carbons in this compound would make them susceptible to nucleophilic attack. This reactivity could be exploited to introduce a variety of heteroatoms. For instance, reaction with primary amines could yield the corresponding diimines or, under reductive conditions, diamines. Similarly, reactions with thiols could lead to the formation of dithioacetals. The introduction of oxygen-based functional groups could be achieved through reactions with alcohols or peroxy acids.

The introduction of carbon-based functional groups could be accomplished through several standard organic reactions. Grignard reagents or organolithium compounds would be expected to add to one or both carbonyl groups, yielding tertiary alcohols. The Wittig reaction could be employed to convert the carbonyl groups into carbon-carbon double bonds, providing a route to various olefinic derivatives. Furthermore, the enolizable nature of the dione system could allow for reactions at the alpha-positions, enabling the introduction of alkyl or acyl groups through enolate chemistry.

Formation of Condensed Heterocyclic Systems

The 1,2-dione functionality is a well-established precursor for the synthesis of a wide array of condensed heterocyclic systems. The reaction of this compound with various binucleophiles would be expected to yield a diverse range of fused ring systems.

For example, condensation with o-phenylenediamines would likely produce quinoxaline (B1680401) derivatives. This reaction is a cornerstone in the synthesis of this class of heterocycles. Similarly, reaction with hydrazine (B178648) and its derivatives could afford cinnolines or other nitrogen-containing fused rings. The use of hydroxylamine (B1172632) could lead to the formation of oxazine-type structures. The reaction with amidines or guanidines would provide access to fused pyrimidine (B1678525) rings, which are prevalent scaffolds in medicinal chemistry. The versatility of these condensation reactions would allow for the generation of a library of novel heterocyclic compounds built upon the 3,6,7-trimethylnaphthalene framework, each with potentially unique electronic and biological properties.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,6,7-Trimethylnaphthalene-1,2-dione would be expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the naphthalene (B1677914) ring system would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the carbonyl and methyl groups. The three methyl groups (at positions 3, 6, and 7) would give rise to singlet peaks in the upfield region, likely between 2.0 and 2.8 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The two carbonyl carbons (C1 and C2) of the dione (B5365651) are expected to be the most downfield signals, typically in the range of 180-200 ppm. The aromatic carbons would resonate in the region of 120-150 ppm. The carbon atoms of the three methyl groups would appear at the most upfield region of the spectrum, generally between 15 and 25 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H4 | ~7.5-7.8 (d) | C1 | ~180-185 | | H5 | ~7.6-7.9 (s) | C2 | ~182-187 | | H8 | ~7.3-7.6 (s) | C3 | ~140-145 | | 3-CH₃ | ~2.2-2.5 (s) | C4 | ~125-130 | | 6-CH₃ | ~2.3-2.6 (s) | C4a | ~130-135 | | 7-CH₃ | ~2.4-2.7 (s) | C5 | ~135-140 | | | | C6 | ~138-143 | | | | C7 | ~142-147 | | | | C8 | ~128-133 | | | | C8a | ~132-137 | | | | 3-CH₃ | ~18-22 | | | | 6-CH₃ | ~19-23 | | | | 7-CH₃ | ~20-24 |

Note: These are predicted values and actual experimental data may vary.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, a key correlation would be expected between the H4 and H5 protons, if any significant coupling exists. The methyl protons would appear as singlets and thus would not show cross-peaks in a standard COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the methyl protons would show correlations to the signals of the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern of the naphthalene ring. For example, the protons of the 3-methyl group would be expected to show correlations to C2, C3, and C4. Similarly, the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure.

The Nuclear Overhauser Effect (NOE) and relaxation studies are primarily used to determine through-space proximity of atoms, which is key for elucidating stereochemistry. For a planar aromatic system like this compound, these studies would be most useful in confirming the spatial relationships between the methyl groups and the adjacent aromatic protons. For instance, an NOE experiment could show a through-space interaction between the protons of the 3-methyl group and the H4 proton, providing further confirmation of their proximity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For α-diones on an aromatic ring, these stretches typically appear in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by conjugation with the naphthalene ring system.

The presence of the three methyl groups would be confirmed by C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. The characteristic C-H bending vibrations for methyl groups typically appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A summary of the expected characteristic IR absorption bands is provided in the table below.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Dione) | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and can provide insights into its elemental composition and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound, with a chemical formula of C₁₃H₁₂O₂, the theoretical exact mass can be calculated. However, no specific experimental HRMS data has been found in the surveyed scientific literature to confirm its elemental composition.

The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. The fragmentation pathways of this compound under various ionization techniques (e.g., electron ionization) have not been documented in published research. While general fragmentation patterns for naphthoquinones and methylated naphthalenes exist, a specific analysis for this isomer is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugated systems within the molecule.

The naphthalene-1,2-dione core of the molecule contains a conjugated system of double bonds, which is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The presence and position of the three methyl groups would further influence these electronic transitions. Despite this, specific experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity values for this compound, are not available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful X-ray crystallographic analysis of this compound would provide detailed information on its molecular geometry, including the planarity of the naphthalene ring system, the bond lengths and angles of the dione and methyl substituents, and the intermolecular interactions in the solid state. Regrettably, there are no published crystal structure reports for this compound.

Crystal Packing and Intermolecular Interactions

Comprehensive searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions based on experimental determination is not possible at this time.

The absence of such data in these primary repositories suggests that the crystal structure of this specific compound has not been determined and/or published in the peer-reviewed scientific literature. While theoretical modeling could provide insights into potential intermolecular interactions, any such discussion would be speculative without experimental validation.

For a definitive understanding of the solid-state arrangement of this compound, experimental determination of its crystal structure through techniques such as single-crystal X-ray diffraction would be required. Such an analysis would elucidate the unit cell parameters, space group, and the nature of non-covalent interactions, which could include C–H···O hydrogen bonds, π–π stacking interactions between the naphthalene ring systems, and van der Waals forces. These interactions would collectively govern the packing of the molecules in the crystal lattice.

Until such experimental data becomes available, a detailed, evidence-based discussion on the crystal packing and intermolecular interactions of this compound cannot be provided.

Data Tables

As no experimental crystallographic data has been found for this compound, a data table for its crystal structure cannot be generated.

Computational and Theoretical Chemistry Studies on 3,6,7 Trimethylnaphthalene 1,2 Dione

Molecular Dynamics Simulations (General Chemical Context)

Molecular Dynamics (MD) simulations offer a computational lens to observe the intricate, time-dependent movements and interactions of molecules. By applying the principles of classical mechanics, MD simulations can map the dynamic behavior of a molecular system, providing profound insights that bridge the gap between static molecular structures and their real-world functions. For a compound like 3,6,7-trimethylnaphthalene-1,2-dione, these simulations are invaluable for elucidating its conformational preferences and its complex interplay with surrounding media, which collectively govern its chemical behavior. General simulation frameworks are often established using canonical (NVT) or isothermal-isobaric (NPT) ensembles to model the system's behavior under constant temperature and/or pressure. taylorfrancis.com

Conformational Analysis and Dynamics

While the fused ring system of this compound imposes significant rigidity on its core structure, conformational flexibility arises primarily from the rotation of its three methyl groups. MD simulations can explore the potential energy landscape associated with the rotation of these substituent groups around their single bonds. Conformational analysis is a critical tool for understanding the stability of different isomers by considering the spatial arrangement and through-space interactions of these groups. lumenlearning.com

The naphthalene (B1677914) nucleus places considerable constraints on the internal movements of the molecule. However, the methyl groups are not static; they rotate, and the energy barriers associated with these rotations can be calculated. These dynamics, though subtle, can influence how the molecule presents itself to other reactants or a solvent shell. For instance, the orientation of the methyl group at position 3, which is adjacent to the dione (B5365651) functionality, can sterically gate access to the carbonyl carbons. MD simulations track the trajectories of these atoms over time, revealing the preferred rotational states (rotamers) and the timescale of transitions between them. This dynamic profiling is crucial for a complete understanding of the molecule's steric environment.

Interactions with Solvents and Reaction Media

The solvent environment critically impacts a solute's properties and reactivity. MD simulations provide a detailed, atomistic view of the solvation shell surrounding this compound. By simulating the compound in various solvents, such as polar protic (e.g., methanol), polar aprotic (e.g., acetonitrile), and nonpolar media, one can dissect the nature of the solute-solvent interactions. researchgate.netkashanu.ac.ir

Key insights are derived from analyzing the radial distribution functions (RDFs) between specific atoms of the dione and the solvent molecules. For example, in a protic solvent like methanol, the RDF for the carbonyl oxygens would likely show a high probability of finding solvent hydrogen atoms nearby, indicating hydrogen bonding. researchgate.net In contrast, in a nonpolar solvent, interactions would be dominated by weaker van der Waals forces.

The solvation structure can significantly influence reactivity. A well-organized shell of a polar solvent could stabilize charged intermediates in a reaction, while a nonpolar solvent might favor different pathways. Furthermore, simulations can quantify the solvent reorganization energy, a key parameter in electron transfer reactions, which is highly relevant for redox-active molecules like quinones. researchgate.net The binding of resveratrol (B1683913) to the NQO1 enzyme, for example, was shown through MD simulations to alter the solvent-accessible surface area, indicating changes in how the protein and ligand interact with the surrounding water. nih.gov This highlights how simulations can reveal that interactions are influenced by solvent exposure. nih.gov

Structure-Property Relationship Studies (Chemical Focus)

Structure-property relationship studies seek to draw clear lines between a molecule's three-dimensional architecture and its observable chemical characteristics. For this compound, this involves understanding how the specific placement of its methyl groups on the naphthalene-1,2-dione framework dictates its electronic and steric nature, and consequently, its reactivity.

Correlation of Molecular Descriptors with Reactivity Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are built by correlating calculated molecular descriptors with experimental properties. researchgate.net These descriptors are numerical values that encode structural, electronic, or physicochemical features of a molecule. For quinone derivatives, numerous descriptors can be calculated using methods like Density Functional Theory (DFT) to predict their behavior. kashanu.ac.irdergipark.org.tr

Below is a table of common molecular descriptors used in QSAR/QSPR studies of quinone-like compounds.

| Descriptor Category | Specific Descriptor | Relevance to Reactivity and Properties |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | |

| Dipole Moment | Influences solubility in polar solvents and intermolecular interactions. | |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to act as an electrophile. kashanu.ac.ir | |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics like boiling point and diffusion. |

| Topological | Molecular Volume | Relates to steric effects and how the molecule fits into binding sites. |

| Physicochemical | Octanol-Water Partition Coefficient (LogP) | Predicts hydrophobicity and membrane permeability. |

Influence of Methyl Substitution on Electronic and Steric Properties

The three methyl groups on the this compound scaffold are not mere decorations; they actively modulate the molecule's core properties.

Electronic Influence: Methyl groups are classic electron-donating groups (EDGs) through induction and hyperconjugation. mdpi.com This electron donation increases the electron density of the aromatic system. For a quinone, adding EDGs generally shifts the redox potential to more negative values, making the compound harder to reduce compared to its unsubstituted parent, naphthalene-1,2-dione. mdpi.com The donation of electron density to the carbonyl groups can also subtly alter their polarity and reactivity towards nucleophiles. The positions of the methyl groups are critical; groups on the same ring as the dione (position 3) will have a more direct electronic impact on the carbonyls than those on the distal ring (positions 6 and 7).

The table below summarizes the expected effects of the methyl groups on the properties of the naphthalene-1,2-dione core.

| Property | Effect of Methyl Groups (as EDGs) | Specific Impact on this compound |

| Redox Potential | Lowers (makes more negative) the reduction potential. | The compound is expected to be a weaker oxidizing agent than unsubstituted naphthalene-1,2-dione. |

| Electrophilicity | Decreases the electrophilicity of the quinone ring. | The carbonyl carbons are less susceptible to nucleophilic attack compared to the parent dione. |

| Steric Hindrance | Increases steric bulk around the substitution site. | The C3-methyl group sterically hinders the C2-carbonyl. The C6 and C7 methyls add to the overall molecular volume. |

| Solubility | Increases hydrophobicity (lower solubility in water). | The three methyl groups reduce the compound's affinity for polar solvents. |

Emerging Research Avenues and Future Outlook in Trimethylnaphthalene 1,2 Dione Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 3,6,7-trimethylnaphthalene-1,2-dione is often approached through the alkylation of naphthalene (B1677914) precursors. smolecule.com However, future research is anticipated to focus on more efficient, sustainable, and selective methods.

Green Chemistry Approaches to Dione (B5365651) Synthesis

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. For the synthesis of diones like this compound, several green approaches are being explored for related compounds and could be adapted. These methodologies prioritize the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Key green chemistry strategies applicable to dione synthesis include:

Solvent-free reactions: Conducting reactions in the absence of traditional organic solvents minimizes volatile organic compound (VOC) emissions. Mechanochemical methods, such as ball milling, represent a promising solvent-free technique that can lead to shorter reaction times and higher yields.

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields compared to conventional heating methods.

Ultrasonication: Applying ultrasound energy can enhance reaction rates and yields in various chemical transformations, providing an energy-efficient alternative.

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Advantages | Potential Application to Dione Synthesis |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, energy-efficient, shorter reaction times. | Direct synthesis from solid-state reactants, potentially avoiding hazardous solvents. |

| Microwave Irradiation | Rapid heating, shorter reaction times, increased yields, cleaner reactions. | Acceleration of oxidation or cyclization steps in the synthesis pathway. |

| Ultrasonication | Enhanced reaction rates, improved yields, energy efficiency. | Facilitating reactions that are sluggish under conventional conditions. |

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to high efficiency and selectivity. For a molecule like this compound, catalytic methods could be pivotal in controlling the regioselectivity of the methylation on the naphthalene core and in the final oxidation step to the dione.

Future research may focus on:

Metal-catalyzed cross-coupling reactions: To construct the trimethylated naphthalene skeleton with high precision before oxidation.

Selective oxidation catalysts: Development of catalysts that can selectively oxidize the corresponding diol or other precursors to the 1,2-dione without over-oxidation or side reactions. Ruthenium-based catalysts, for instance, have shown high efficiency in the hydrogenation of related keto acids, demonstrating the power of catalysis in achieving high stereoselectivity and yields. Similarly, tetra-n-propylammonium perruthenate (TPAP) has been used as a superior reagent for the oxidation of decalindiols to the corresponding diones.

Advanced Applications as Building Blocks in Organic Synthesis

The 1,2-dione moiety is a versatile functional group, making this compound a potentially valuable building block for more complex chemical structures.

Role in Complex Molecule Construction

The electrophilic nature of the dione's carbon atoms makes them susceptible to attack by nucleophiles. smolecule.com This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecules. The specific arrangement of the methyl groups on the naphthalene ring can influence the steric and electronic environment of the dione, potentially leading to unique reactivity and selectivity in these reactions. This could make it a useful intermediate in the synthesis of novel heterocyclic compounds or natural product analogs.

Precursors for Functional Organic Materials (e.g., in polymer chemistry as modifying agents)

Dione-containing molecules can serve as monomers or building blocks for advanced functional materials. For instance, polymers incorporating dione units can exhibit interesting electronic and optical properties. Research into novel donor-acceptor polymers for applications like organic thin-film transistors has utilized dione-based building blocks. The this compound could potentially be used to synthesize new polymers with tailored properties, where the trimethylnaphthalene unit influences solubility, morphology, and electronic characteristics.

Exploration of Unconventional Reactivity

Beyond its expected role as an electrophile, the 1,2-dione moiety in this compound could exhibit unconventional reactivity under specific conditions. Research could delve into its behavior in photochemical reactions, its potential to act as a ligand in organometallic chemistry, or its participation in radical-based transformations. The specific substitution pattern may lead to unexpected reaction pathways, such as ring contractions or rearrangements, when subjected to certain reagents or conditions. The exploration of these less-common reaction modes could unlock new synthetic possibilities and applications for this class of compounds.

Reactions under Extreme Conditions

There is no published research on the reactivity of this compound under extreme conditions such as high pressure, high temperature, or in supercritical fluids. Such studies could reveal novel reaction pathways, phase behaviors, and material properties, but remain to be explored.

Novel Redox Systems Involving the Dione Moiety

The 1,2-dione moiety is inherently redox-active. However, no electrochemical studies or investigations into the specific redox potential and behavior of this compound have been reported. The influence of the specific substitution pattern of the methyl groups on the electron-accepting and donating properties of the quinone system is an area ripe for future fundamental research.

Integration with Flow Chemistry and Automation in Synthesis

The application of modern synthesis technologies to the production of this compound is entirely undocumented.

Continuous Production of this compound

No methods for the continuous flow synthesis of this compound have been described in the literature. While flow chemistry offers significant advantages for the production of fine chemicals, its application to this specific compound has not been investigated.

Automated Reaction Optimization

There are no reports on the use of automated systems for the optimization of any synthesis route to this compound. This advanced technique, which allows for rapid screening of reaction conditions, has not yet been applied to this molecule.

Q & A

Q. What gaps exist in the current database for this compound, and how can they be addressed?

- Methodological Answer : Prioritize chronic toxicity studies (e.g., 90-day rodent assays) and developmental toxicity assays (e.g., zebrafish embryotoxicity). Use ATSDR’s data gap framework to identify needs in pharmacokinetics, genomic toxicity, and population-level exposure .

- Collaborative Research : Leverage platforms like NIH RePORTER to coordinate multi-institutional studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.